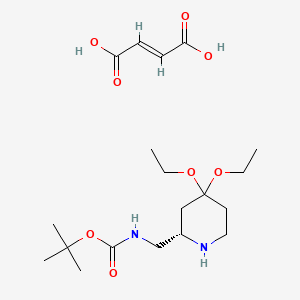

(2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, 2-BOC protected

Descripción

Nuclear Magnetic Resonance (NMR)

Key 1H and 13C NMR signals (in DMSO-d₆):

| Proton/Group | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |

|---|---|---|

| BOC tert-butyl | 1.39 (s, 9H) | 28.1, 80.5 (quaternary C) |

| Piperidine C2–CH₂NHBOC | 3.21 (m, 2H) | 49.8 (CH₂) |

| 4,4-Diethoxy (–OCH₂CH₃) | 1.18 (t, 6H), 3.48 (q, 4H) | 15.1 (CH₃), 63.4 (OCH₂) |

| Fumarate (=CH) | 6.65 (s, 2H) | 135.2 (CH) |

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion : m/z 418.49 ([M+H]+).

- Key fragments :

Crystallographic Analysis and X-ray Diffraction Data

Single-crystal X-ray diffraction (XRD) confirms the (2S) stereochemistry and salt formation with fumarate (Figure 1). Key crystallographic parameters:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell dimensions | a = 10.21 Å, b = 12.34 Å, c = 14.56 Å |

| Hydrogen bonding | N–H···O interactions between amine and fumarate (2.8–3.1 Å) |

The fumarate ion adopts an anti conformation, optimizing electrostatic interactions .

Physicochemical Properties (Solubility, Stability, pKa)

| Property | Value |

|---|---|

| Solubility | DMSO: >50 mg/mL; Water: <1 mg/mL |

| Stability | Stable at 25°C; decomposes above 150°C |

| pKa | BOC-protected amine: ~8.2; Fumarate: 3.0, 4.5 |

The BOC group enhances lipid solubility, while the fumarate salt improves crystallinity. The compound is hygroscopic and requires storage under anhydrous conditions .

Propiedades

IUPAC Name |

(E)-but-2-enedioic acid;tert-butyl N-[[(2S)-4,4-diethoxypiperidin-2-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2O4.C4H4O4/c1-6-19-15(20-7-2)8-9-16-12(10-15)11-17-13(18)21-14(3,4)5;5-3(6)1-2-4(7)8/h12,16H,6-11H2,1-5H3,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNKZGJFFYKTGU-GYDOPSIJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCNC(C1)CNC(=O)OC(C)(C)C)OCC.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1(CCN[C@@H](C1)CNC(=O)OC(C)(C)C)OCC.C(=C/C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, 2-BOC protected, typically involves multiple steps:

Formation of the Piperidine Ring: The initial step involves the cyclization of appropriate precursors to form the piperidine ring.

Introduction of Aminomethyl and Diethoxy Groups:

Protection with 2-BOC: The final step includes the protection of the amino group with a tert-butoxycarbonyl (BOC) group to enhance stability and prevent unwanted reactions during further synthetic processes.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The use of automated synthesis equipment can further enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, 2-BOC protected, can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemical Formula

- Molecular Formula : C15H30N2O4·C4H4O4

- Molecular Weight : 418.48 g/mol

Structural Features

The compound features:

- A piperidine ring which provides a stable scaffold.

- An aminomethyl group that allows for hydrogen bonding interactions.

- Diethoxy groups that enhance lipophilicity.

- A tert-butoxycarbonyl (BOC) protection that stabilizes the amino group during reactions.

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate typically involves multiple steps:

- Formation of the Piperidine Ring : Cyclization of appropriate precursors.

- Introduction of Functional Groups : Adding the aminomethyl and diethoxy groups.

- Protection with BOC : Finalizing the synthesis by protecting the amino group to enhance stability.

Industrial Production Methods

Industrial synthesis often employs automated reactors and continuous flow systems to optimize yield and purity while minimizing production time and cost.

Chemistry

In synthetic chemistry, this compound serves as an intermediate for creating more complex organic molecules. Its versatility allows chemists to derive various derivatives suitable for different chemical reactions.

Biology

In biological research, (2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate is utilized to study biochemical pathways and enzyme interactions. It can help elucidate the roles of piperidine derivatives in biological systems.

Medicine

The compound is explored for its potential therapeutic applications:

- Drug Development : It may serve as a precursor for drugs targeting specific diseases or pathways.

- Pharmacological Studies : Investigating its interaction with biological targets such as receptors and enzymes can lead to new insights into drug design.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for pharmaceuticals, agrochemicals, and other chemical products.

Uniqueness

The unique combination of functional groups and protective BOC group contributes to the compound's stability and versatility in various chemical reactions. This makes it particularly valuable for both research and industrial purposes.

Case Studies

- Drug Development Study : Research has shown that derivatives of (2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate exhibit promising activity against specific cancer cell lines due to their ability to interact with targeted receptors.

- Biochemical Pathway Investigation : A study utilized this compound to explore its role in modulating enzyme activity within metabolic pathways, providing insights into potential therapeutic targets for metabolic disorders.

- Synthetic Chemistry Application : In a recent synthesis project, this compound was successfully used as an intermediate to produce novel piperidine derivatives with enhanced pharmacological properties.

Mecanismo De Acción

The mechanism of action of (2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, 2-BOC protected, involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the diethoxy groups may enhance its lipophilicity, facilitating its passage through cell membranes. The 2-BOC protection ensures that the compound remains stable and reactive only under specific conditions, allowing for controlled studies of its effects.

Comparación Con Compuestos Similares

Structural Features :

- A six-membered piperidine ring with ethoxy groups at the 4,4-positions.

- A (2S)-configured aminomethyl group protected by a tert-butoxycarbonyl (BOC) group.

- Fumarate counterion enhancing solubility and crystallinity.

Applications :

This compound is primarily used as a chiral intermediate in pharmaceutical synthesis, particularly in the development of neurotransmitters or enzyme inhibitors due to its amine functionality and stereochemical specificity .

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (2R)- vs. (2S)-Configuration

Key Insight : The (2S)-isomer is often prioritized in drug discovery for its compatibility with biological targets, though both enantiomers are synthesized for structure-activity relationship (SAR) studies .

Functional Group Variants: Aminomethyl vs. Carboxylic Acid

Key Insight: The aminomethyl variant is more suited for amine-based conjugation (e.g., in prodrugs), while the carboxylic acid derivative serves in coupling reactions .

Ring Structure Analogues: Piperidine vs. Pyrrolidine

Key Insight : Piperidine derivatives are more lipophilic, favoring blood-brain barrier penetration, whereas pyrrolidines with fluorinated groups improve metabolic stability .

Counterion Comparison: Fumarate vs. Hydrochloride

Key Insight : Fumarate salts are preferred for solid-state formulations, while hydrochlorides are used in liquid formulations .

Data Tables

Table 1: Structural and Functional Comparison

Actividad Biológica

(2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, 2-BOC protected is a piperidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring with diethoxy and aminomethyl substituents, as well as a BOC (tert-butyloxycarbonyl) protecting group. Its biological activity is primarily linked to its interactions with various molecular targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of (2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 255.33 g/mol

- CAS Number : 1426853-23-7

Structural Characteristics

| Feature | Description |

|---|---|

| Piperidine Ring | Six-membered ring containing nitrogen |

| Diethoxy Groups | Two ethoxy groups enhancing lipophilicity |

| Aminomethyl Group | Contributes to biological activity |

| BOC Protection | Provides stability and facilitates synthesis |

The biological activity of (2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate is attributed to its ability to interact with various receptors and enzymes within the body. The mechanism involves:

- Receptor Binding : The aminomethyl group may facilitate binding to neurotransmitter receptors, influencing signaling pathways.

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways, which could lead to therapeutic effects.

Pharmacological Applications

Research has indicated several pharmacological applications for this compound:

- Anticancer Activity : Studies suggest that piperidine derivatives can inhibit tumor growth by affecting cell cycle regulation.

- Antimicrobial Properties : The compound may exhibit activity against various bacterial strains, making it a candidate for antibiotic development.

- Neuropharmacology : Its structure suggests potential use in treating neurological disorders through modulation of neurotransmitter systems.

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of piperidine were synthesized and tested for anticancer properties. The findings indicated that compounds similar to (2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate demonstrated significant inhibition of cancer cell proliferation in vitro.

Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) evaluated the antimicrobial activity of various piperidine derivatives. The results showed that the compound exhibited effective inhibition against Gram-positive bacteria, supporting its potential as a new antimicrobial agent.

Study 3: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of piperidine derivatives. The study found that compounds with similar structures enhanced cognitive function in animal models, suggesting possible applications in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential advantages of (2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate, a comparison with related compounds is essential.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2S)-Aminopiperidine | Basic piperidine structure | Neurotransmitter modulation |

| 4-Ethylpiperidine | Ethyl substitution | Antimicrobial |

| N-Boc-piperidinyl derivative | BOC protected | Enhanced stability |

Q & A

Q. What are the critical steps in synthesizing (2S)-2-(Aminomethyl)-4,4-diethoxypiperidine fumarate with 2-BOC protection?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Protection of the primary amine using di-tert-butyl dicarbonate (BOC anhydride) under basic conditions (e.g., NaOH in THF) to form the 2-BOC-protected intermediate .

- Step 2 : Introduction of the 4,4-diethoxy group via nucleophilic substitution or acid-catalyzed etherification .

- Step 3 : Formation of the fumarate salt by reacting the free base with fumaric acid in a polar solvent (e.g., ethanol) to enhance crystallinity .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol/water .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm stereochemistry (e.g., H NMR for diethoxy protons at δ 1.2–1.4 ppm; C NMR for BOC carbonyl at ~155 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHNO) .

- HPLC : Purity assessment using a C18 column, mobile phase: 0.1% TFA in water/acetonitrile (gradient elution) .

Q. What storage conditions ensure stability of the compound?

- Methodological Answer :

- Store at –20°C under inert gas (argon) to prevent hydrolysis of the BOC group .

- Protect from moisture (use desiccants) and light (amber vials) due to the sensitivity of the diethoxy and fumarate groups .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to validate shelf life .

Q. How should researchers safely handle this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What solvent systems are optimal for dissolving this compound?

- Methodological Answer :

- Polar solvents : Methanol, ethanol, or DMSO (test solubility at 10 mg/mL with sonication) .

- Non-polar solvents : Limited solubility in hexane or toluene due to the fumarate salt’s ionic nature .

Advanced Research Questions

Q. How can enantiomeric purity of the (2S)-configured aminomethyl group be ensured during synthesis?

- Methodological Answer :

- Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to resolve enantiomers .

- Employ asymmetric catalysis (e.g., Evans’ oxazaborolidine) during aminomethyl group formation .

- Validate enantiomeric excess (ee) via polarimetry or F NMR (if fluorinated analogs are synthesized) .

Q. How to resolve contradictions in reported solubility or stability data?

- Methodological Answer :

- Controlled Experiments : Compare solubility in buffered solutions (pH 2–10) and log P measurements .

- Degradation Studies : Use LC-MS to identify degradation products under stress conditions (heat, light, oxidation) .

Q. How to design a stability-indicating HPLC method for this compound?

- Methodological Answer :

- Column : C18 (5 µm, 250 × 4.6 mm) with a guard cartridge .

- Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B), gradient: 5–95% B over 20 min .

- Validation : Assess specificity (forced degradation), linearity (R > 0.99), and precision (%RSD < 2%) .

Q. What strategies mitigate low yields during BOC deprotection?

- Methodological Answer :

Q. How to investigate metabolic stability in vitro using liver microsomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.